molecular formula C22H25N5O3 B298779 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide

2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide

カタログ番号 B298779
分子量: 407.5 g/mol
InChIキー: SLMKVKGQTPVPEZ-LDADJPATSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide, also known as CP-724714, is a small molecule inhibitor of the tyrosine kinase receptor c-Met. It was first synthesized by Pfizer in 2006 and has since been the subject of numerous scientific studies due to its potential as a therapeutic agent in the treatment of cancer.

作用機序

2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide works by binding to the c-Met receptor and preventing its activation by its ligand, hepatocyte growth factor (HGF). This inhibition of c-Met signaling leads to a decrease in cancer cell proliferation and migration, as well as an increase in apoptosis.
Biochemical and Physiological Effects:
2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits c-Met signaling, which leads to a decrease in the activation of downstream signaling pathways involved in cancer cell growth and survival. Physiologically, 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide has been shown to inhibit tumor growth and metastasis in preclinical models.

実験室実験の利点と制限

The advantages of using 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide in lab experiments include its specificity for c-Met, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent in the treatment of cancer. However, its limitations include its potential toxicity and the need for further research to determine its efficacy in clinical trials.

将来の方向性

There are several future directions for research on 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide. One area of focus is the development of combination therapies that include 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide and other drugs that target different signaling pathways involved in cancer cell growth and survival. Another area of focus is the development of biomarkers that can predict which patients are most likely to benefit from 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide treatment. Additionally, further research is needed to determine the optimal dosage and treatment regimen for 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide in clinical trials.

合成法

The synthesis of 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide involves several steps, beginning with the reaction of 2,5-dimethyl-3-aminopyrrole with 3-nitro-4-(1-piperidinyl)benzaldehyde to form an intermediate. This intermediate is then reacted with acryloyl chloride to produce the final product, 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide.

科学的研究の応用

2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide has been the subject of extensive scientific research due to its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit c-Met signaling, which is involved in the growth and spread of cancer cells. Studies have also shown that 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide can induce apoptosis, or programmed cell death, in cancer cells.

特性

製品名

2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide

分子式

C22H25N5O3

分子量

407.5 g/mol

IUPAC名

(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitro-4-piperidin-1-ylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide

InChI

InChI=1S/C22H25N5O3/c1-15-11-17(12-18(14-23)22(28)24-3)16(2)26(15)19-7-8-20(21(13-19)27(29)30)25-9-5-4-6-10-25/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,24,28)/b18-12+

InChIキー

SLMKVKGQTPVPEZ-LDADJPATSA-N

異性体SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)/C=C(\C#N)/C(=O)NC

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NC

正規SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。